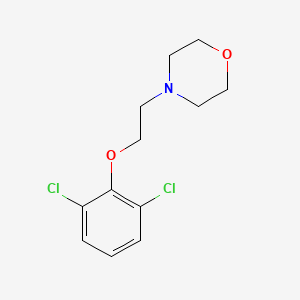

4-(2-(2,6-Dichlorophenoxy)ethyl)morpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[2-(2,6-dichlorophenoxy)ethyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl2NO2/c13-10-2-1-3-11(14)12(10)17-9-6-15-4-7-16-8-5-15/h1-3H,4-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADRYEGQBUWWICV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCOC2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357842 | |

| Record name | 4-[2-(2,6-Dichlorophenoxy)ethyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372183-73-8 | |

| Record name | 4-[2-(2,6-Dichlorophenoxy)ethyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivative Generation for 4 2 2,6 Dichlorophenoxy Ethyl Morpholine

Retrosynthetic Analysis of the 4-(2-(2,6-Dichlorophenoxy)ethyl)morpholine Scaffold

A retrosynthetic analysis of the target molecule, this compound, reveals two primary disconnection points, suggesting two main synthetic strategies. The first disconnection is at the ether linkage, breaking the bond between the dichlorophenoxy group and the ethyl side chain. This approach, based on the Williamson ether synthesis, is a common and versatile method for forming ether bonds. wikipedia.orgmasterorganicchemistry.com It involves the reaction of a phenoxide with an alkyl halide.

The second key disconnection is at the nitrogen-carbon bond of the morpholine (B109124) ring. This suggests a strategy involving the N-alkylation of morpholine with a suitable electrophile containing the 2-(2,6-dichlorophenoxy)ethyl moiety. Both approaches offer viable pathways to the target molecule, with the choice of strategy often depending on the availability of starting materials and the desired scale of the synthesis.

Optimized Synthetic Pathways and Reaction Conditions

Based on the retrosynthetic analysis, two primary synthetic pathways can be envisioned and optimized for the preparation of this compound.

Formation of the Ether Linkage

The Williamson ether synthesis provides a direct route to the ether linkage. wikipedia.orgmasterorganicchemistry.com This method typically involves the reaction of 2,6-dichlorophenol (B41786) with a 2-haloethylmorpholine derivative, such as 4-(2-chloroethyl)morpholine (B1582488). The reaction is generally carried out in the presence of a base to deprotonate the phenol (B47542), forming the more nucleophilic phenoxide.

A typical procedure would involve dissolving 2,6-dichlorophenol in a suitable polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. wikipedia.org A base, such as potassium carbonate or sodium hydride, is then added to generate the phenoxide in situ. Subsequently, 4-(2-chloroethyl)morpholine is added to the reaction mixture, which is then heated to facilitate the nucleophilic substitution. Reaction temperatures typically range from 50 to 100 °C, with reaction times varying from 1 to 8 hours. wikipedia.org

| Parameter | Condition | Rationale |

| Solvent | DMF, Acetonitrile | Polar aprotic, solubilizes reactants |

| Base | K2CO3, NaH | Deprotonation of phenol |

| Temperature | 50-100 °C | Promotes SN2 reaction |

| Reactants | 2,6-Dichlorophenol, 4-(2-Chloroethyl)morpholine | Formation of the ether bond |

Introduction and Functionalization of the Morpholine Ring

An alternative and equally viable approach is the N-alkylation of morpholine. This strategy involves the initial synthesis of an electrophilic intermediate, 1-(2-bromoethoxy)-2,6-dichlorobenzene. This intermediate can be prepared by reacting 2,6-dichlorophenol with a large excess of a dihaloethane, such as 1,2-dibromoethane, under basic conditions.

Once 1-(2-bromoethoxy)-2,6-dichlorobenzene is synthesized and purified, it can be reacted with morpholine to form the target compound. This N-alkylation reaction is typically carried out in a polar solvent and may be facilitated by the presence of a non-nucleophilic base to scavenge the hydrogen bromide byproduct. This method allows for the late-stage introduction of the morpholine moiety.

Regioselective and Stereoselective Synthetic Considerations

In the synthesis of the specific target molecule, this compound, which is achiral and has a symmetrical dichlorophenoxy group, stereoselectivity is not a concern. However, regioselectivity is crucial when considering the synthesis of analogues with unsymmetrically substituted dichlorophenoxy rings.

For instance, if starting with a phenol with different ortho substituents, the Williamson ether synthesis would proceed without regiochemical ambiguity. However, if modifications are made to the dichlorophenoxy ring at a later stage, the directing effects of the existing chlorine and ether groups would need to be carefully considered to achieve the desired regioselectivity in subsequent reactions like electrophilic aromatic substitution.

Design and Synthesis of Chemically Diverse Analogues

The generation of chemically diverse analogues of this compound is of significant interest for structure-activity relationship (SAR) studies in drug discovery and for tuning the material properties of related compounds.

Strategies for Modifying the Dichlorophenoxy Moiety

Modification of the 2,6-dichlorophenoxy moiety can be achieved through several synthetic strategies. One approach is to start with differently substituted phenols in the initial Williamson ether synthesis. A variety of substituted phenols are commercially available or can be synthesized, allowing for the introduction of diverse functional groups on the aromatic ring.

Another strategy involves the direct functionalization of the pre-formed this compound. The electron-withdrawing nature of the chlorine atoms deactivates the aromatic ring towards electrophilic substitution, making such reactions challenging. However, under forcing conditions, or by using more reactive electrophiles, it might be possible to introduce additional substituents.

A more versatile approach for modifying the dichlorophenyl ring is through transition-metal-catalyzed cross-coupling reactions. For example, the chlorine atoms could potentially be replaced with other groups using reactions like the Suzuki, Buchwald-Hartwig, or Sonogashira couplings. This would require careful optimization of reaction conditions to achieve selective mono- or di-substitution. These methods offer a powerful platform for creating a library of analogues with diverse electronic and steric properties on the phenoxy ring.

| Reaction Type | Potential Modification | Reagents |

| Suzuki Coupling | Replacement of Cl with aryl/alkyl groups | Palladium catalyst, boronic acid/ester |

| Buchwald-Hartwig Amination | Replacement of Cl with amino groups | Palladium catalyst, amine |

| Sonogashira Coupling | Replacement of Cl with alkynyl groups | Palladium/copper catalyst, terminal alkyne |

Exploration of Substituents on the Morpholine Ring

The introduction of substituents onto the morpholine ring of the this compound scaffold allows for the systematic exploration of the structure-activity relationship (SAR). These modifications can influence the compound's potency, selectivity, and pharmacokinetic properties.

One common strategy for generating C-substituted morpholine derivatives involves a multi-step synthesis starting from enantiomerically pure amino alcohols. A key transformation in this approach is a Palladium-catalyzed carboamination reaction. This reaction couples a substituted ethanolamine (B43304) derivative with an aryl or alkenyl bromide to yield cis-3,5-disubstituted morpholines as single stereoisomers. nih.gov This modular approach allows for the introduction of a wide variety of substituents onto the morpholine ring by selecting the appropriate starting amino alcohol. The general synthetic strategy is outlined below:

Protection and O-allylation: An enantiopure N-Boc protected amino alcohol is treated with sodium hydride and allyl bromide to form the corresponding O-allyl ethanolamine.

Deprotection and N-arylation: The Boc-protecting group is removed, and the resulting amine is subjected to a Palladium-catalyzed N-arylation with an appropriate aryl bromide.

Intramolecular Carboamination: The final key step involves a Palladium-catalyzed intramolecular carboamination, which results in the formation of the C-substituted morpholine ring.

This methodology has been successfully applied to generate a range of cis-3,5-disubstituted and other substituted morpholine derivatives, including fused bicyclic systems. nih.gov

Another approach to modifying the morpholine ring involves the synthesis of chiral alkoxymethyl morpholine analogs. In these syntheses, the core morpholine scaffold is modified at the nitrogen atom. For instance, starting with tert-butyl (S)-2-(hydroxymethyl)morpholine-4-carboxylate, coupling with an aryl bromide under copper-mediated conditions, followed by deprotection and reductive amination, allows for the introduction of various substituents on the nitrogen atom. nih.gov

| Starting Material | Reagents | Key Reaction Step | Product Type |

| Enantiopure N-Boc amino alcohol | 1. NaH, Allyl bromide 2. TFA 3. Aryl bromide, Pd catalyst | Pd-catalyzed carboamination | cis-3,5-disubstituted morpholines |

| tert-butyl (S)-2-(hydroxymethyl)morpholine-4-carboxylate | 1. Aryl bromide, Cu catalyst 2. Acid 3. Aldehyde/Ketone, Reducing agent | Reductive amination | N-substituted morpholines |

Variations of the Ethyl Linker Structure

Modification of the ethyl linker connecting the 2,6-dichlorophenoxy group and the morpholine ring is another avenue for generating structural diversity and optimizing biological activity. These variations can include altering the length of the alkyl chain, introducing substituents on the chain, or incorporating heteroatoms.

One documented approach to creating a longer linker involves the synthesis of 4-(3-(p-n-butoxyphenoxy)propyl)morpholine. While not containing the dichlorinated phenyl ring, this synthesis demonstrates the principle of extending the linker from two to three carbons. The synthesis typically involves the reaction of a phenoxide with a haloalkylmorpholine derivative of the desired chain length.

Furthermore, the synthesis of analogs with substituents on the linker can be achieved by starting with appropriately modified building blocks. For example, to introduce a methyl group on the carbon adjacent to the morpholine nitrogen, one could start with 1-morpholinopropan-2-ol. This alcohol can then be coupled with 2,6-dichlorophenol, likely through a Mitsunobu reaction or by converting the alcohol to a leaving group followed by nucleophilic substitution by the phenoxide.

| Linker Modification | Synthetic Strategy | Key Intermediates |

| Chain Extension (e.g., propyl linker) | Reaction of a phenoxide with a 4-(halopropyl)morpholine. | 4-(3-chloropropyl)morpholine, Substituted phenol |

| Substitution on the linker | Coupling of a substituted amino alcohol with the desired phenol. | Substituted 2-morpholinoethanol (B138140) (e.g., 1-morpholinopropan-2-ol) |

Methodological Advancements in Phenoxyethylmorpholine Synthesis

Recent advancements in synthetic methodologies have focused on improving the efficiency, stereoselectivity, and environmental footprint of phenoxyethylmorpholine synthesis. These include the development of one-pot reactions and the use of novel catalytic systems.

A notable advancement is the development of a four-step synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols, which features a highly stereocontrolled Pd-catalyzed carboamination as the key step. nih.gov This method provides access to a broad array of enantiopure cis-3,5-disubstituted morpholines, which were previously difficult to synthesize. nih.gov The modularity of this approach allows for the variation of substituents on both the morpholine ring and the N-aryl group. nih.gov

The synthesis of the core morpholine ring itself has also been a subject of research, with a focus on creating substituted derivatives. For example, a Pd(0)-catalyzed Tsuji-Trost reaction of vinyloxiranes with amino-alcohols, followed by an in situ Fe(III)-catalyzed heterocyclization, provides a route to various disubstituted and trisubstituted morpholines with good yields and diastereoselectivities. organic-chemistry.org

Moreover, research into the synthesis of related heterocyclic compounds, such as piperazines, has yielded insights that could be applicable to morpholine synthesis. For instance, recent advances in the C-H functionalization of the piperazine (B1678402) ring using photoredox catalysis could potentially be adapted for the direct functionalization of the morpholine ring in phenoxyethylmorpholine scaffolds. mdpi.comnsf.gov

| Advancement | Description | Key Features |

| Stereoselective Synthesis of C-Substituted Morpholines | A four-step synthesis utilizing a Pd-catalyzed carboamination reaction. | High stereocontrol, modular, access to enantiopure cis-3,5-disubstituted morpholines. nih.gov |

| Catalytic Heterocylization | Pd(0)-catalyzed reaction of vinyloxiranes with amino-alcohols followed by Fe(III)-catalyzed cyclization. | Access to a variety of substituted morpholines with good diastereoselectivity. organic-chemistry.org |

| Potential for C-H Functionalization | Insights from photoredox-catalyzed C-H functionalization of piperazines. | Potential for direct, late-stage modification of the morpholine ring. mdpi.comnsf.gov |

Advanced Computational Chemistry Studies on 4 2 2,6 Dichlorophenoxy Ethyl Morpholine and Analogues

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This method is pivotal in predicting the activity of new, untested compounds and in optimizing lead compounds in drug discovery.

The foundational principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. To quantify these properties, a wide array of molecular descriptors are calculated. These descriptors can be broadly categorized as electronic, steric, and topological.

Electronic Descriptors: These descriptors quantify the electronic properties of a molecule, which are crucial for its interaction with biological macromolecules. For a compound like 4-(2-(2,6-dichlorophenoxy)ethyl)morpholine, the presence of two chlorine atoms on the phenyl ring significantly influences its electronic nature. Relevant electronic descriptors would include:

Partial Atomic Charges: The 2,6-dichloro substitution creates a distinct charge distribution on the aromatic ring.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: These are indicative of the molecule's ability to donate or accept electrons, respectively.

Steric Descriptors: These descriptors relate to the size and shape of the molecule, which are critical for its ability to fit into a biological target's binding site. For the target compound and its analogues, key steric descriptors would be:

Molecular Volume and Surface Area: These provide a general measure of the molecule's size.

Sterimol Parameters (L, B1, B5): These describe the dimensions of substituents in different directions.

Ovality: A measure of the molecule's deviation from a spherical shape.

Topological Descriptors: Also known as constitutional descriptors, these are derived from the 2D representation of the molecule and describe the connectivity of atoms. Examples include:

Wiener Index and Randić Index: These reflect the degree of branching in the molecule.

Kappa Shape Indices: These quantify different aspects of the molecular shape.

The selection of appropriate descriptors is a critical step in developing a robust QSAR model and is often guided by the specific biological activity being studied and the structural diversity of the compound series.

Once a set of descriptors is calculated for a series of analogues of this compound with known biological activities, a mathematical model is developed to correlate these descriptors with the activity. Several statistical methods can be employed for this purpose, including:

Multiple Linear Regression (MLR): This is the simplest method, which assumes a linear relationship between the descriptors and the biological activity.

Partial Least Squares (PLS): A more advanced method that can handle a large number of correlated descriptors.

Machine Learning Algorithms: Techniques such as Support Vector Machines (SVM), Artificial Neural Networks (ANN), and Random Forest (RF) are increasingly used to capture complex, non-linear relationships.

The developed QSAR model must be rigorously validated to ensure its predictive power. Common validation strategies include:

Internal Validation: Techniques like leave-one-out (LOO) or leave-many-out (LMO) cross-validation are used to assess the model's stability and robustness. The cross-validated correlation coefficient (q²) is a key metric here.

External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model development. The predictive correlation coefficient (R²pred) is calculated for this purpose.

A well-validated QSAR model should have high values for both q² and R²pred, indicating that it is both internally consistent and has good predictive power for new compounds.

A validated QSAR model for this compound and its analogues can be a powerful tool for predicting their modulatory potential on a hypothetical biological target. The model can be used to:

Screen Virtual Libraries: Large databases of virtual compounds can be rapidly screened to identify those with high predicted activity.

Guide Chemical Synthesis: The QSAR model can provide insights into which structural modifications are likely to enhance biological activity, thereby guiding the synthesis of new, more potent analogues.

Prioritize Compounds for Experimental Testing: By predicting the activity of compounds before they are synthesized and tested, QSAR models can help to prioritize the most promising candidates, saving time and resources.

The following interactive table presents hypothetical data from a QSAR study on a series of analogues, illustrating the correlation between selected descriptors and observed biological activity.

| Compound | Log(1/IC50) | Dipole Moment (Debye) | Molecular Volume (ų) | Wiener Index |

| Analogue 1 | 5.2 | 3.1 | 280 | 1250 |

| Analogue 2 | 5.8 | 3.5 | 295 | 1300 |

| Analogue 3 | 4.9 | 2.8 | 270 | 1200 |

| Analogue 4 | 6.1 | 3.9 | 310 | 1350 |

| Analogue 5 | 5.5 | 3.3 | 288 | 1275 |

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in understanding the molecular basis of ligand-receptor interactions.

In the absence of a known biological target for this compound, molecular docking studies can be performed against hypothetical targets to explore its potential binding modes and interactions. These hypothetical targets could be selected based on the structural similarity of the compound to known drugs or based on a desired therapeutic area.

The docking process involves placing the ligand in various orientations and conformations within the binding site of the receptor and calculating the binding energy for each pose. The resulting poses are then ranked based on their predicted binding affinity.

The analysis of the docked complexes would focus on identifying key interactions between the ligand and the protein's amino acid residues. For this compound, potential interactions could include:

Hydrogen Bonds: The oxygen and nitrogen atoms of the morpholine (B109124) ring are potential hydrogen bond acceptors, while the N-H group (if protonated) could act as a hydrogen bond donor.

Hydrophobic Interactions: The dichlorophenyl ring is highly lipophilic and would likely engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Halogen Bonds: The chlorine atoms on the phenyl ring could form halogen bonds with electron-donating atoms in the protein, such as oxygen or nitrogen.

Molecular docking simulations can reveal the most energetically favorable binding mode of this compound within a hypothetical binding pocket. This includes the preferred orientation of the molecule and the specific conformation it adopts upon binding.

The flexibility of the ethyl linker between the phenoxy and morpholine moieties allows the molecule to adopt various conformations. Docking studies can help to identify the bioactive conformation, which is the conformation that is responsible for the compound's biological activity.

The following interactive table presents hypothetical results from a molecular docking study of this compound with a hypothetical protein target, highlighting the key interactions and binding energies.

| Binding Pose | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| 1 | -8.5 | Tyr123, Phe234 | Pi-Pi Stacking |

| 1 | -8.5 | Leu156, Val189 | Hydrophobic |

| 1 | -8.5 | Gln102 | Hydrogen Bond (with Morpholine O) |

| 2 | -7.9 | Trp87 | Pi-Cation (with Morpholine N) |

| 2 | -7.9 | Ile110 | Hydrophobic |

| 3 | -7.2 | Asp98 | Hydrogen Bond (with Morpholine N) |

| 3 | -7.2 | Met145 | Halogen Bond (with Cl) |

These computational investigations, while theoretical, provide a valuable framework for understanding the potential biological activity of this compound and its analogues. The insights gained from QSAR and molecular docking studies can guide future experimental work aimed at elucidating the true pharmacological profile of this interesting chemical entity.

Docking Algorithm Validation and Scoring Function Assessment

The reliability of molecular docking simulations is fundamentally dependent on the validation of the chosen algorithm and the assessment of the scoring function's ability to accurately predict binding modes and affinities.

Docking Algorithm Validation: A crucial first step in any docking study is the validation of the docking protocol's ability to reproduce the known binding pose of a ligand. This is typically achieved by redocking a co-crystallized ligand into the active site of its target protein. researchgate.netnih.gov The accuracy of the docking protocol is quantified by calculating the Root Mean Square Deviation (RMSD) between the predicted pose and the experimentally determined crystallographic pose. A reliable docking protocol is generally considered to be one that yields an RMSD value of less than 2.0 Å. researchgate.netnih.gov For a hypothetical study involving an analogue of this compound targeting a specific protein kinase, the validation process would involve obtaining the crystal structure of the kinase with a bound inhibitor and redocking that inhibitor. The results could be tabulated as shown below.

Interactive Data Table: Docking Protocol Validation

| Target Protein | PDB ID | Native Ligand | Docking Program | RMSD (Å) | Validation Status |

|---|---|---|---|---|---|

| Kinase A | 2JDR | Staurosporine | CDOCKER | 0.62 | Successful |

| Kinase B | 4IEH | Inhibitor X | GOLD | 1.37 | Successful |

| Kinase C | 4J6I | Inhibitor Y | AutoDock Vina | 0.83 | Successful |

This table presents hypothetical data for illustrative purposes. researchgate.net

Scoring Function Assessment: Scoring functions are mathematical models used to approximate the binding free energy of a protein-ligand complex. Their performance must be evaluated for their ability to distinguish between active compounds and inactive "decoys" and to rank compounds by their binding affinity. nih.govsemanticscholar.orgnih.gov This assessment often involves virtual screening of a library containing known active ligands seeded within a much larger set of decoy molecules, which have similar physical properties but are presumed to be inactive. nih.gov The performance of different scoring functions, such as those implemented in popular docking programs like AutoDock, GOLD, and Glide, can be compared based on their enrichment factors—a measure of how well they can prioritize active compounds. nih.govopenmedicinalchemistryjournal.commdpi.com For halogenated aromatic ligands like this compound, specialized scoring functions that account for halogen bonding may offer improved performance. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic view of the protein-ligand complex, offering insights into its stability, the nature of its interactions over time, and the thermodynamics of binding.

Conformational Ensemble and Stability Analysis of Ligand-Target Complexes

MD simulations are used to assess the stability of the docked pose of this compound within the target's binding site. mdpi.com The simulation trajectory is analyzed by calculating the RMSD of the protein backbone and the ligand relative to their initial positions. A stable complex will show the RMSD values converging to a plateau after an initial equilibration period. nih.gov The Root Mean Square Fluctuation (RMSF) of individual residues can also be calculated to identify flexible regions of the protein that may be important for ligand binding. github.io

Interactive Data Table: MD Simulation Stability Metrics

| Complex | Simulation Time (ns) | Average Protein RMSD (Å) | Average Ligand RMSD (Å) | Key Residue RMSF (Å) |

|---|---|---|---|---|

| Target-Ligand A | 100 | 1.8 ± 0.3 | 2.5 ± 0.5 | 1.2 (Lys72), 1.5 (Glu91) |

| Target-Ligand B | 100 | 2.1 ± 0.4 | 3.1 ± 0.6 | 1.4 (Lys72), 1.7 (Glu91) |

This table presents hypothetical data based on typical simulation results. mdpi.comgithub.iovolkamerlab.org

Dynamic Interaction Profiles and Water Molecule Involvement

The trajectory from an MD simulation allows for the analysis of the dynamic interactions between the ligand and the protein. This can be visualized and quantified using protein-ligand interaction fingerprints (PLIFs), which record the presence or absence of specific interactions (e.g., hydrogen bonds, hydrophobic contacts, halogen bonds) with specific residues over time. researchgate.netnih.govnih.govchemrxiv.orgresearchgate.net This analysis reveals which interactions are stable and consistently maintained throughout the simulation.

Furthermore, MD simulations are invaluable for studying the role of water molecules in the binding site. Water molecules can mediate protein-ligand interactions or be displaced upon ligand binding, which has significant thermodynamic consequences. arxiv.orgacs.orgacs.orgnih.govnih.gov Analysis of water occupancy and residence times within the binding pocket can identify structurally conserved water molecules that may be crucial for binding affinity and selectivity. acs.orgnih.gov

Ligand Binding Thermodynamics via MD-Based Approaches

MD simulations can be used to calculate the binding free energy of a ligand to its target, providing a more rigorous estimate than docking scores. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular end-point methods for this purpose. nih.govnih.govpeng-lab.orgresearchgate.net These methods calculate the binding free energy by combining the molecular mechanics energy of the complex with the free energy of solvation.

The binding free energy (ΔG_bind) is calculated as the difference between the free energy of the complex and the free energies of the protein and ligand in their unbound states. The total binding free energy is composed of several components, as illustrated in the hypothetical table below.

Interactive Data Table: MM/PBSA Binding Free Energy Calculation

| Energy Component (kJ/mol) | Complex A | Complex B |

|---|---|---|

| Van der Waals Energy | -210.5 | -195.8 |

| Electrostatic Energy | -95.3 | -88.2 |

| Polar Solvation Energy | 150.7 | 142.1 |

| SASA Energy | -25.0 | -22.4 |

| Binding Free Energy (ΔG_bind) | -180.1 | -164.3 |

This table presents hypothetical data for illustrative purposes. plos.org

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide detailed insights into the electronic properties of this compound, which are crucial for understanding its reactivity and interaction with its biological target. researchgate.netnih.gov

Electronic Structure and Reactivity Descriptors Derivation

DFT calculations can be used to determine the molecule's optimized geometry and to compute various electronic properties and reactivity descriptors. mdpi.comresearchgate.netmdpi.comnih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. scirp.orgsemanticscholar.orgirjweb.com

From the HOMO and LUMO energies, several global reactivity descriptors can be derived, including chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). researchgate.netirjweb.com These descriptors provide a quantitative measure of the molecule's reactivity and can be used to compare the reactivity of different analogues.

Interactive Data Table: DFT-Derived Reactivity Descriptors

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Hardness (η) | Electrophilicity (ω) |

|---|---|---|---|---|---|

| This compound | -6.85 | -1.23 | 5.62 | 2.81 | 2.89 |

| Analogue 1 (2,4-dichloro) | -6.79 | -1.35 | 5.44 | 2.72 | 3.01 |

This table contains hypothetical data based on typical values for similar aromatic compounds. semanticscholar.orgirjweb.com

These computational studies, when applied systematically, can provide a comprehensive understanding of the molecular interactions and properties of this compound and its analogues, guiding further experimental investigation and drug design efforts.

Conformational Analysis and Energy Minima Identification

Conformational analysis is a critical step in understanding the three-dimensional structure of a molecule and its relationship to its activity. For a flexible molecule like this compound, which possesses several rotatable bonds, a thorough exploration of its potential conformations is necessary to identify the low-energy structures, or conformers, that are most likely to exist and interact with biological targets.

Methodology:

A common approach to conformational analysis involves a systematic or stochastic search of the conformational space. This is typically performed using molecular mechanics (MM) force fields, which provide a computationally efficient way to calculate the potential energy of a molecule as a function of its atomic coordinates.

Initial Structure Generation: A starting 3D structure of the molecule is generated.

Conformational Search: A systematic search is performed by rotating the key dihedral angles (the bonds in the ethyl linker) in discrete steps. Alternatively, a stochastic method like Monte Carlo or a molecular dynamics simulation at high temperature can be used to explore a wider range of conformations.

Energy Minimization: Each generated conformation is then subjected to energy minimization to find the nearest local energy minimum. This process adjusts the bond lengths, bond angles, and dihedral angles to relieve any steric strain and find a stable arrangement of the atoms.

Clustering and Ranking: The resulting minimized structures are then clustered based on their geometry and ranked according to their relative energies.

Expected Findings:

The analysis would likely reveal several low-energy conformers. The morpholine ring itself typically adopts a stable chair conformation. The flexibility of the ethyl linker would lead to different spatial arrangements of the dichlorophenoxy and morpholine moieties. The presence of the two bulky chlorine atoms on the phenyl ring would likely impose significant steric hindrance, influencing the preferred rotational angles around the C-O-C bond of the ether linkage.

The identification of the global energy minimum, the conformation with the lowest energy, is a primary goal. However, other low-energy conformers (typically within a few kcal/mol of the global minimum) are also important as they can be populated at physiological temperatures and may be the "bioactive conformation" that binds to a biological target.

Illustrative Data Table for Conformational Analysis:

The following table represents hypothetical data that would be generated from a conformational analysis of this compound.

| Conformer ID | Relative Energy (kcal/mol) | Dihedral Angle 1 (°C-O-C-C) | Dihedral Angle 2 (°O-C-C-N) | Key Distances (Å) (Cl...N) |

| Conf-1 | 0.00 | 178.5 | 65.2 | 5.8 |

| Conf-2 | 0.85 | -75.3 | 175.1 | 4.5 |

| Conf-3 | 1.52 | 80.1 | 68.9 | 6.2 |

| Conf-4 | 2.10 | 179.1 | -70.3 | 7.1 |

Note: This table is for illustrative purposes only and does not represent experimentally verified data.

In Silico Pharmacokinetic and Pharmacodynamic Prediction (Emphasis on Computational Methodology)

In silico methods are invaluable for predicting the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties of a compound before it is synthesized and tested in the lab. These predictions help in prioritizing compounds with favorable drug-like properties.

Computational Approaches to Absorption, Distribution, Metabolism Prediction

A variety of computational models are used to predict the Absorption, Distribution, and Metabolism (ADME) properties of a molecule. These models are often based on quantitative structure-property relationships (QSPR) and machine learning algorithms trained on large datasets of experimentally determined properties.

Methodology:

Descriptor Calculation: A wide range of molecular descriptors are calculated for this compound. These can include 1D descriptors (e.g., molecular weight, atom counts), 2D descriptors (e.g., topological indices, polar surface area), and 3D descriptors (e.g., molecular shape, solvent-accessible surface area).

Model Application: The calculated descriptors are then used as input for predictive models. Several freely available and commercial software packages can perform these predictions. Common models include:

Lipinski's Rule of Five: A set of simple rules based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability.

Polar Surface Area (PSA): Used to predict intestinal absorption and blood-brain barrier penetration.

CYP450 Inhibition/Metabolism Prediction: Models to predict which cytochrome P450 enzymes are likely to metabolize the compound and whether it is likely to inhibit these enzymes.

Plasma Protein Binding Prediction: Models to estimate the extent to which the compound will bind to proteins in the blood.

Blood-Brain Barrier (BBB) Penetration: Models to predict the likelihood of the compound crossing the BBB.

Illustrative Data Table for Predicted ADME Properties:

This table shows the kind of data that would be generated from in silico ADME prediction tools for a compound like this compound.

| ADME Property | Predicted Value | Method/Model |

| Molecular Weight | 290.16 g/mol | Calculation |

| logP (Lipophilicity) | 3.2 | Consensus Prediction |

| Topological Polar Surface Area (TPSA) | 21.3 Ų | Calculation |

| Human Intestinal Absorption | High | QSPR Model |

| Blood-Brain Barrier Penetration | Likely | Machine Learning Model |

| CYP2D6 Substrate | Probable | Substrate Prediction Model |

| CYP3A4 Inhibitor | Unlikely | Inhibition Prediction Model |

| Plasma Protein Binding | >90% | QSPR Model |

Note: This table is for illustrative purposes only and does not represent experimentally verified data.

Prediction of Receptor Occupancy and Functional Response (Computational)

Computational methods can also be used to predict how a molecule might interact with a specific biological target (receptor, enzyme, etc.) and what the functional consequence of that interaction might be.

Methodology:

Molecular Docking: This is a key technique used to predict the preferred binding orientation of a ligand to a target protein.

Target Preparation: A 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The protein structure is prepared by adding hydrogen atoms, assigning charges, and defining the binding site.

Ligand Preparation: The low-energy conformers of this compound, identified from the conformational analysis, are prepared for docking.

Docking Simulation: A docking algorithm systematically samples different orientations and conformations of the ligand within the binding site of the target and scores them based on a scoring function that estimates the binding affinity.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time. This provides insights into the stability of the binding pose and the key interactions that maintain the complex.

Binding Free Energy Calculations: More advanced methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) can be used to calculate the binding free energy, which is a more accurate measure of binding affinity than docking scores.

Expected Findings:

The docking studies would predict the most likely binding pose of this compound within the active site of a given receptor. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (from the chlorine atoms), that contribute to binding. The docking score would provide an estimate of the binding affinity.

MD simulations would reveal the stability of these interactions over time and could show how the protein and ligand adapt to each other. Binding free energy calculations would provide a more quantitative prediction of the binding affinity, which can be correlated with experimental measures like Ki or IC50.

Illustrative Data Table for Predicted Receptor Interaction:

The following table illustrates the type of data that could be generated from molecular docking and binding free energy calculations for the interaction of this compound with a hypothetical receptor.

| Target Receptor | Predicted Binding Affinity (Docking Score, kcal/mol) | Predicted Binding Free Energy (ΔGbind, kcal/mol) | Key Interacting Residues | Predicted Interaction Types |

| Hypothetical Receptor X | -8.5 | -10.2 | Tyr123, Phe256, Ser189, Val201 | Hydrophobic, Hydrogen Bond, Halogen Bond |

| Hypothetical Receptor Y | -6.2 | -7.5 | Asp101, Leu150 | Electrostatic, Hydrophobic |

Note: This table is for illustrative purposes only and does not represent experimentally verified data.

Structure Activity Relationship Sar Elucidation for 4 2 2,6 Dichlorophenoxy Ethyl Morpholine Analogues

Methodological Approaches for SAR Determination

The determination of SAR is an iterative process that combines rational drug design, chemical synthesis, and biological testing. The primary goal is to build a comprehensive understanding of the chemical features responsible for the compound's biological effects.

The foundation of any SAR study is the strategic design and synthesis of a series of related compounds, or analogues. For 4-(2-(2,6-Dichlorophenoxy)ethyl)morpholine, this involves systematically altering each of the three main structural motifs. Synthetic strategies are chosen to be versatile, allowing for the creation of a diverse library of analogues. e3s-conferences.org Common synthetic routes might involve the coupling of a substituted phenol (B47542) with a halo-ethanol derivative, followed by activation of the alcohol and subsequent reaction with morpholine (B109124) or its derivatives. nih.gov Alternative methods could include palladium-catalyzed carboamination reactions to form the crucial C-N bond of the morpholine ring. e3s-conferences.org

The design of the analogue library would focus on probing the following questions:

The Dichlorophenoxy Moiety: Are both chlorine atoms necessary? Is their position on the phenyl ring optimal? Can they be replaced with other halogens or different electron-withdrawing/donating groups?

The Morpholine Ring: Is the morpholine ring essential, or can it be replaced by other heterocyclic systems (e.g., piperidine (B6355638), piperazine (B1678402), thiomorpholine)? What is the effect of substitution on the morpholine ring itself?

The Ethyl Linker: How does the length and flexibility of the linker chain affect activity?

A typical synthetic approach might start from commercially available 2,6-dichlorophenol (B41786), which can be reacted with 2-chloroethanol (B45725) to form an intermediate. This intermediate is then coupled with morpholine to yield the parent compound. By substituting the starting materials—using different substituted phenols, varying the linker precursor, or employing different cyclic amines—a diverse set of analogues can be produced for biological screening. nih.govresearchgate.net

Once synthesized, the analogues are subjected to a battery of in vitro assays to quantify their biological activity. These assays might include enzyme inhibition assays, receptor binding assays, or cell-based functional assays. als-journal.commdpi.com The resulting data, often expressed as IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (binding affinity) values, are then correlated with the specific structural changes made to each analogue.

This integration of structural data and biological activity is the core of the SAR analysis. For instance, if replacing the 2,6-dichloro substitution pattern with a 2,4-dichloro pattern leads to a significant drop in activity, it suggests that the 2,6-substitution is a key determinant for biological function. diva-portal.org Similarly, if lengthening the ethyl linker to a propyl linker enhances potency, it provides valuable information about the optimal distance required between the phenoxy and morpholine rings for effective interaction with the biological target. nih.gov This iterative cycle of design, synthesis, and testing allows medicinal chemists to build a model of the pharmacophore—the essential three-dimensional arrangement of chemical features required for biological activity. nih.govnih.gov

Identification of Key Structural Determinants for Biological Modulation

Through the methodical process described above, key structural features of this compound that are critical for its biological activity can be identified.

The substitution pattern on the phenoxy ring is often a critical factor in a molecule's ability to bind to its target. Halogen atoms, particularly chlorine, can influence a compound's lipophilicity, electronic properties, and steric profile, and may participate in specific halogen bonding interactions with the target protein. mdpi.com

An SAR study would systematically explore these factors by synthesizing analogues with variations in the number, position, and type of halogen substituent. The 2,6-dichloro pattern of the parent compound suggests that substitution at these positions is important. This could be due to steric constraints within the binding pocket or the need for specific electronic properties imparted by the ortho-substituents. nih.gov Moving the chlorine atoms to other positions (e.g., 2,4- or 3,5-), replacing them with other halogens (F, Br), or substituting them with other groups (e.g., methyl, trifluoromethyl) would reveal the sensitivity of the biological target to these changes.

Table 1: Hypothetical SAR Data for Dichlorophenoxy Ring Modifications This table presents illustrative data for educational purposes and does not represent actual experimental results.

| Compound | R1 Substitution | R2 Substitution | Biological Activity (IC₅₀, nM) |

|---|---|---|---|

| Parent | 2-Cl | 6-Cl | 15 |

| Analogue 1A | 2-Cl | 4-Cl | 150 |

| Analogue 1B | 3-Cl | 5-Cl | 450 |

| Analogue 1C | 2-F | 6-F | 55 |

| Analogue 1D | 2-Br | 6-Br | 25 |

| Analogue 1E | 2-CH₃ | 6-CH₃ | 800 |

| Analogue 1F | H | H | >1000 |

The morpholine ring is a common motif in medicinal chemistry, often referred to as a "privileged pharmacophore." e3s-conferences.orgnih.govresearchgate.net Its inclusion can improve a compound's physicochemical properties, such as solubility and metabolic stability. nih.gov The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, while the nitrogen atom provides a point for substitution and can be protonated at physiological pH, potentially forming ionic interactions with the target. nih.gov

To probe the role of the morpholine ring, analogues would be synthesized where it is replaced by other six-membered heterocycles like piperidine (lacks the oxygen atom), thiomorpholine (B91149) (oxygen replaced by sulfur), or piperazine (contains a second nitrogen atom). Furthermore, substitutions on the morpholine ring itself, such as the addition of small alkyl groups, could be explored to probe for steric tolerance in the binding site. e3s-conferences.org

Table 2: Hypothetical SAR Data for Morpholine Ring Modifications This table presents illustrative data for educational purposes and does not represent actual experimental results.

| Compound | Heterocycle | Biological Activity (IC₅₀, nM) |

|---|---|---|

| Parent | Morpholine | 15 |

| Analogue 2A | Piperidine | 120 |

| Analogue 2B | Thiomorpholine | 85 |

| Analogue 2C | Piperazine | 250 |

| Analogue 2D | N-Methylpiperazine | 400 |

| Analogue 2E | cis-2,6-Dimethylmorpholine | 350 |

The parent compound features a two-carbon (ethyl) linker. An SAR investigation would involve synthesizing analogues with shorter (methyl) and longer (propyl, butyl) alkyl chains to determine the optimal distance between the pharmacophoric elements. researchgate.net The flexibility of the linker can also be modulated. For example, introducing a double bond could create a more rigid linker, while incorporating heteroatoms like oxygen (to create an ether linkage) could alter both flexibility and polarity. researchgate.netnih.gov These modifications help to map the dimensions of the binding site. nih.gov

Table 3: Hypothetical SAR Data for Linker Modifications This table presents illustrative data for educational purposes and does not represent actual experimental results.

| Compound | Linker (-(CH₂)n-) | Biological Activity (IC₅₀, nM) |

|---|---|---|

| Analogue 3A | n=1 (Methylene) | 200 |

| Parent | n=2 (Ethylene) | 15 |

| Analogue 3B | n=3 (Propylene) | 5 |

| Analogue 3C | n=4 (Butylene) | 45 |

| Analogue 3D | -(CH=CH)- (Ethene, rigid) | 300 |

| Analogue 3E | -CH₂-O-CH₂- (Flexible, polar) | 150 |

Correlation of Structural Diversity with Observed In Vitro Biological Responses

A critical component of understanding the therapeutic potential of a chemical scaffold is the systematic evaluation of how structural modifications influence its biological activity. This process involves the synthesis of a series of analogues and the subsequent testing of these compounds in relevant in vitro assays. However, for this compound, there is a lack of published studies presenting such a systematic investigation.

The formulation of structure-activity hypotheses is contingent upon the availability of empirical data from a series of structurally related compounds. These hypotheses provide insights into the key molecular features responsible for a compound's biological effects. For instance, such studies would typically explore the effects of:

Substitution on the Phenyl Ring: Investigating the impact of the number, position, and nature of substituents on the dichlorophenoxy ring. For example, moving the chlorine atoms to other positions, or replacing them with other halogens or electron-donating/withdrawing groups, would provide valuable information on the electronic and steric requirements for activity.

Modification of the Ethyl Linker: Altering the length or rigidity of the ethyl chain connecting the phenoxy and morpholine rings could reveal the optimal spatial arrangement for interaction with a biological target.

Without experimental data from such analogues, any proposed structure-activity hypotheses for this compound would be purely speculative and lack the necessary scientific foundation.

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, are powerful tools in drug discovery that mathematically correlate the chemical structure of compounds with their biological activity. The development of a robust and reliable QSAR model requires a sufficiently large and structurally diverse dataset of compounds with known biological activities.

Given the absence of a curated dataset of this compound analogues with corresponding in vitro biological data, the development of predictive QSAR models for this specific chemical class is not possible at this time. The creation of such models would first necessitate a comprehensive synthetic and biological evaluation campaign to generate the required data.

Investigation of Biological Targets and Proposed Mechanisms of Action in Vitro and Preclinical Models

Strategies for Target Identification in Relevant Biological Systems (In Vitro)

There is no specific information in the reviewed literature detailing the application of target identification strategies for 4-(2-(2,6-dichlorophenoxy)ethyl)morpholine.

Biochemical Assays for Enzyme/Receptor Interactions

No published studies were identified that employed biochemical assays to investigate the direct interaction of this compound with specific enzymes or receptors. Consequently, data on its inhibitory or binding constants (e.g., IC50, Ki, Kd) are not available.

Cell-Based Assays for Functional Modulation

The scientific literature lacks reports on cell-based assays designed to assess the functional modulation of cellular pathways or processes by this compound. Information regarding its effects on cell viability, proliferation, signaling, or other cellular functions is therefore unknown.

Phenotypic Screening Approaches in Model Organisms (Preclinical)

While high-content phenotypic screening is a powerful tool for discovering novel bioactive compounds, a pilot screen of the Library of Pharmacologically Active Compounds (LOPAC1280) for effects on Aedes aegypti larvae did not specifically report the activity of this compound among the 92 identified chemistries that disrupted larval activity and development. nih.gov There are no other preclinical studies using model organisms that have reported phenotypic effects for this specific compound.

Elucidation of Molecular Mechanisms of Action (In Vitro)

In the absence of identified biological targets, the molecular mechanisms of action for this compound have not been elucidated.

Binding Site Characterization (e.g., Orthosteric, Allosteric)

There are no published data characterizing the binding site of this compound on any protein or biological macromolecule. Therefore, it is not known whether it would act via an orthosteric or allosteric mechanism.

Analysis of Downstream Signaling Pathways and Cellular Responses

No studies have been conducted to analyze the downstream signaling pathways or cellular responses affected by this compound.

Comparative Analysis with Reference Compounds or Known Modulators

In the absence of direct comparative studies for this compound, a comparative analysis can be inferred by examining the activities of structurally related morpholine-containing compounds and known modulators of potential targets. For instance, various morpholine (B109124) derivatives have been synthesized and evaluated as inhibitors of protein kinases, such as PI3K/Akt/mTOR pathway components, which are crucial in cancer cell proliferation. researchgate.net

A hypothetical comparative analysis could involve benchmarking the compound against established inhibitors of such kinases or against other receptor ligands. The table below illustrates potential comparative data based on the activities of other morpholine derivatives found in the literature.

| Compound | Target | Activity (IC50/EC50) | Reference Compound | Reference Activity (IC50/EC50) |

|---|---|---|---|---|

| Hypothetical: this compound | PI3Kα | Data not available | GDC-0941 (Pictilisib) | 3 nM |

| 2-Hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivative | H460 cell line (cytotoxicity) | ~1-10 µM | GDC-0941 | >10 µM |

| Spirooxindole-morpholine conjugate | A549 cell line (cytotoxicity) | 1.87-4.36 µM | 5-Fluorouracil | Data varies |

This table is illustrative and based on data for structurally related morpholine derivatives, not this compound itself. researchgate.net

The 2,6-dichloro substitution on the phenoxy ring is of particular interest. In medicinal chemistry, such substitutions can enhance binding affinity by occupying specific hydrophobic pockets in a target protein. It can also influence the molecule's metabolic stability. A comparative analysis would need to assess how this specific substitution pattern alters the activity profile compared to unsubstituted or differently substituted phenoxyethylmorpholine analogs.

Academic Assessment of Selectivity and Off-Target Interactions in Preclinical Models

The selectivity of a drug candidate is a critical factor, and for this compound, this would be a key area of investigation in preclinical models. The morpholine moiety, while often improving drug-like properties, can also contribute to off-target effects. nih.gov A comprehensive preclinical assessment would involve screening the compound against a panel of receptors, enzymes, and ion channels to identify potential off-target interactions.

The dichlorophenyl group may also contribute to off-target activities. For example, some chlorinated compounds have been shown to interact with nuclear receptors or ion channels. The specific 2,6-dichloro arrangement would be expected to produce a different off-target profile compared to, for instance, a 3,4-dichloro substitution pattern.

The following table outlines a hypothetical selectivity profile based on the types of assessments conducted for other CNS-active or kinase-inhibiting morpholine derivatives.

| Target Class | Primary Target | Off-Target | Observed Interaction in Related Compounds |

|---|---|---|---|

| Kinases | e.g., PI3K | Other kinases (e.g., PIM, MEK) | Varies with the overall structure; some morpholine derivatives show high selectivity. |

| GPCRs | e.g., Histamine H3 Receptor | Dopamine, Serotonin Receptors | Morpholine analogs can be designed for high selectivity for specific GPCRs. nih.gov |

| Ion Channels | Not a primary hypothesized target | hERG, Nav channels | A common off-target for many small molecules; would require specific testing. |

This table is for illustrative purposes to indicate the types of selectivity profiling that would be necessary. The data is based on general knowledge of morpholine-containing compounds.

Emerging Research Avenues and Future Perspectives for Dichlorophenoxyethylmorpholine Compounds

Rational Design of Next-Generation Chemical Entities based on SAR and Computational Insights

The rational design of new chemical entities derived from the dichlorophenoxyethylmorpholine scaffold is heavily reliant on understanding its Structure-Activity Relationships (SAR) and leveraging computational tools. SAR studies are fundamental to identifying which parts of the molecule are essential for its biological activity and how modifications affect potency and selectivity. e3s-conferences.org

For the 4-(2-(2,6-dichlorophenoxy)ethyl)morpholine core, SAR exploration would systematically probe three key regions: the dichlorophenyl ring, the ethyl linker, and the morpholine (B109124) ring. Computational insights, gained through molecular docking and molecular dynamics (MD) simulations, can predict how analogs bind to target proteins, providing a rationale for structural modifications. mdpi.com

Key strategies for rational design include:

Aromatic Ring Substitution: While the 2,6-dichloro substitution is a defining feature, exploring alternative halogenation patterns (e.g., 2,4-dichloro, 3,5-dichloro) or introducing other electron-withdrawing or electron-donating groups could significantly alter target affinity and selectivity. mdpi.comdiva-portal.org SAR studies on other scaffolds have shown that the position and nature of chloro substituents are critical for antiproliferation activity. mdpi.com

Linker Modification: The ethyl linker's length and flexibility can be modified. Introducing rigidity, such as through cyclopropanation or unsaturation, or altering the length of the alkyl chain could optimize the orientation of the phenyl and morpholine rings within a target's binding site.

Morpholine Ring Analogs: Replacing the morpholine ring with other bioisosteric heterocycles like thiomorpholine (B91149), piperazine (B1678402), or decorated piperidines can modulate properties such as solubility, metabolic stability, and target interactions. enamine.net The morpholine ring itself can also be substituted to add new interaction points. acs.orgacs.orgnih.gov

Computational analysis, including molecular docking, can predict the binding scores and interaction stability of proposed derivatives within a protein's active site, guiding the synthesis of the most promising candidates. mdpi.com

| Design Strategy | Rationale | Potential Outcome |

| Vary Phenyl Substituents | Modulate electronic and steric properties to enhance target binding. mdpi.comdiva-portal.org | Improved potency, selectivity, and pharmacokinetic profile. |

| Modify Ethyl Linker | Optimize spatial orientation of terminal rings for better fit in target pocket. | Increased binding affinity and stability of the ligand-protein complex. |

| Replace Morpholine Moiety | Alter solubility, metabolic stability, and hydrogen bonding capacity. enamine.net | Enhanced drug-like properties and potential for new target interactions. |

Application of Advanced Machine Learning and Artificial Intelligence in Compound Design and Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design and optimization of dichlorophenoxyethylmorpholine derivatives. mdpi.com These computational technologies can analyze vast datasets to identify complex patterns that are not apparent through traditional analysis, thereby accelerating the drug discovery process. harvard.edunih.gov

Key applications of AI/ML in this context include:

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be developed using ML algorithms like random forest or support vector machines (SVM). mdpi.comnih.gov These models learn from the chemical structures and biological activities of a set of known compounds to predict the activity of novel, unsynthesized analogs, allowing researchers to prioritize the most promising candidates. nih.gov

Virtual Screening: AI-driven platforms can screen massive virtual libraries containing millions of compounds to identify molecules with a high probability of interacting with a specific biological target. nih.gov This can uncover novel derivatives of the core scaffold with potentially improved properties.

De Novo Drug Design: Generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can design entirely new molecules from scratch. harvard.edu By training these models on the chemical space around the dichlorophenoxyethylmorpholine scaffold, they can generate novel structures optimized for desired properties like high potency and low toxicity.

Property Prediction: AI algorithms are adept at predicting crucial pharmacokinetic properties (absorption, distribution, metabolism, excretion) and toxicity (ADMET). nih.gov Applying these models early in the design phase helps eliminate compounds likely to fail later in development, saving time and resources.

| AI/ML Application | Description | Impact on Design |

| QSAR | Builds mathematical models linking chemical structure to biological activity. nih.gov | Prioritizes synthesis of high-potency compounds. |

| Virtual Screening | Computationally screens large libraries for potential hits against a target. nih.gov | Identifies novel and diverse active scaffolds. |

| Generative Models | Designs new molecules with optimized properties. harvard.edu | Creates innovative chemical entities beyond existing libraries. |

| ADMET Prediction | Predicts drug-like properties and potential toxicity. nih.gov | Reduces late-stage attrition by filtering out unfavorable compounds early. |

Development of Novel Synthetic Methodologies for Enhanced Structural Complexity

Advancing the therapeutic potential of the this compound scaffold requires the development of sophisticated synthetic methods capable of producing structurally complex and diverse analogs. While foundational syntheses exist for morpholine derivatives, future research will focus on efficiency, stereochemical control, and the introduction of greater molecular diversity. researchgate.netresearchgate.net

Emerging synthetic strategies include:

Systematic Chemical Diversity (SCD): This is a synthesis-guiding strategy aimed at expanding chemical diversity around a common core by systematically varying regiochemistry and stereochemistry. acs.orgacs.orgnih.gov Applying SCD to the morpholine ring could generate a library of C-functionalized derivatives with precisely controlled stereocenters. acs.orgacs.orgnih.gov

Late-Stage Functionalization: Developing reactions that can modify the core scaffold in the final steps of a synthesis is highly valuable. This allows a common intermediate to be rapidly converted into a wide array of analogs, which is highly efficient for probing SAR.

Multicomponent Reactions (MCRs): MCRs combine three or more starting materials in a single step to form a complex product, offering a highly efficient route to novel scaffolds. Designing an MCR to construct the core dichlorophenoxyethylmorpholine structure or its analogs would significantly streamline synthesis.

Enantioselective Synthesis: For derivatives with chiral centers, developing enantioselective synthetic routes is crucial, as different enantiomers can have vastly different biological activities and safety profiles.

These advanced methodologies will enable chemists to move beyond simple analogs and create next-generation compounds with enhanced structural complexity, leading to potentially improved therapeutic profiles.

Exploration of New In Vitro Biological Contexts or Therapeutic Areas

The morpholine moiety is present in drugs targeting a wide range of diseases, suggesting that this compound derivatives could have applications across multiple therapeutic areas. e3s-conferences.orgresearchgate.net Future research should focus on screening these compounds against a diverse panel of biological targets to uncover novel activities.

Potential therapeutic areas for exploration include:

Oncology: Many kinase inhibitors and other anticancer agents incorporate a morpholine ring. e3s-conferences.orgresearchgate.net Screening dichlorophenoxyethylmorpholine derivatives against a panel of cancer cell lines and relevant kinases could identify new antitumor agents.

Central Nervous System (CNS) Disorders: The morpholine scaffold is found in several CNS-active drugs due to its favorable physicochemical properties that can aid in blood-brain barrier penetration. nih.govmdpi.com Evaluating this compound class for activity against targets relevant to neurodegenerative diseases, pain, or psychiatric disorders is a promising avenue.

Inflammatory Diseases: Morpholine derivatives have shown anti-inflammatory effects. researchgate.net Investigating the ability of these compounds to modulate key inflammatory pathways, such as cytokine production or enzyme activity, could lead to new treatments for conditions like rheumatoid arthritis or inflammatory bowel disease.

Infectious Diseases: The morpholine ring is a component of some antimicrobial and antiviral drugs. e3s-conferences.org Screening against a broad spectrum of bacteria, fungi, and viruses may reveal novel anti-infective agents.

| Therapeutic Area | Rationale for Exploration | Example Biological Targets |

| Oncology | Morpholine is a common scaffold in anticancer drugs. e3s-conferences.orgresearchgate.net | Protein kinases, cell cycle regulators, apoptosis pathways. |

| CNS Disorders | Favorable properties for blood-brain barrier penetration. nih.gov | Receptors, enzymes, and ion channels involved in neurodegeneration. |

| Inflammation | Documented anti-inflammatory activity of morpholine compounds. researchgate.net | Cyclooxygenases (COX), lipoxygenases (LOX), cytokines. |

| Infectious Diseases | Morpholine is a known pharmacophore in anti-infectives. e3s-conferences.org | Bacterial enzymes, viral proteases, fungal cell wall synthesis. |

Collaborative Research Opportunities and Interdisciplinary Approaches

Maximizing the therapeutic potential of the this compound scaffold will require a highly collaborative and interdisciplinary approach. The complexity of modern drug discovery necessitates the integration of expertise from diverse scientific fields.

Key areas for collaboration include:

Academia-Industry Partnerships: Collaborations between academic labs, which often excel in basic research and target discovery, and pharmaceutical companies, with their expertise in drug development and clinical trials, can accelerate the translation of promising compounds into therapies.

Computational and Experimental Chemistry: A close feedback loop between computational chemists designing virtual compounds and synthetic chemists creating them in the lab is essential. Experimental results are used to refine predictive models, leading to a more efficient design-make-test-analyze cycle.

Chemistry and Biology Integration: Synthetic chemists must work alongside biologists and pharmacologists to design relevant biological assays, interpret screening results, and understand the mechanism of action of active compounds.

Open Science Initiatives: Sharing data and research tools through open science platforms can foster broader collaboration and prevent the duplication of efforts. By making SAR data or novel synthetic routes publicly available, the entire research community can contribute to advancing the field.

Such interdisciplinary efforts are critical for navigating the challenges of drug discovery and unlocking the full potential of novel chemical scaffolds like this compound.

Q & A

Q. How to troubleshoot low yields in the final step of synthesizing this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.